N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
CAS No.: 2548984-41-2
Cat. No.: VC11810703
Molecular Formula: C18H22N6O2S
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548984-41-2 |
|---|---|
| Molecular Formula | C18H22N6O2S |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | N-methyl-N-[1-(7-methylpurin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide |
| Standard InChI | InChI=1S/C18H22N6O2S/c1-22-13-21-17-16(22)18(20-12-19-17)24-9-8-15(10-24)23(2)27(25,26)11-14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3 |
| Standard InChI Key | LPECZQDXCPUGKB-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C1C(=NC=N2)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4 |
| Canonical SMILES | CN1C=NC2=C1C(=NC=N2)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4 |
Introduction
N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is a synthetic organic compound with a unique molecular structure that integrates three distinct chemical moieties:
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A purine derivative
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A pyrrolidine ring
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A phenylmethanesulfonamide group
This compound has gained attention due to its structural complexity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Molecular Formula: C16H20N6O2S
Molecular Weight: Approximately 336.42 g/mol.
Structural Features
The compound’s structure is characterized by:
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Purine Derivative: The purine core, substituted at position 7 with a methyl group, is essential for potential interactions with biological targets such as enzymes and nucleic acids.
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Pyrrolidine Ring: This cyclic amine contributes to the compound's conformational flexibility and may influence its binding affinity to receptors.
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Phenylmethanesulfonamide Group: This sulfonamide moiety is known for its role in modulating biological activity, often associated with enzyme inhibition.
Synthesis Pathways
The synthesis of N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide involves multiple steps:
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Preparation of the purine base.
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Formation of the pyrrolidine intermediate.
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Introduction of the phenylmethanesulfonamide group via sulfonation reactions.
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Methylation to finalize the structure.
Optimization of reaction conditions (e.g., temperature, solvent choice) is critical for achieving high yields and purity.
Biological Activity
Preliminary Findings:
N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide has shown promise in biological assays, including:
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Potential enzyme inhibition or modulation.
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Interaction with nucleic acid components due to its purine base.
These properties suggest therapeutic potential in areas such as cancer treatment or infectious disease management.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-methyl-N-[1-(7-methylpurin-6-yl)piperidin-4-yl]methanesulfonamide | Piperidine ring instead of pyrrolidine | May alter receptor binding affinity |
| N-methyl-N-[1-(7-methylpurin-6-yl)pyrrolidin-3-yloxy]acetamide | Acetamide instead of sulfonamide | Likely impacts solubility and reactivity |
| 6-(1-methylpyrrolidin-1-ium)-7H-purin-2-amines | Lacks sulfonamide functionality | Different biological activity profile |
Applications
Research Applications:
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Medicinal Chemistry: A model for designing enzyme inhibitors or receptor modulators.
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Molecular Biology: Studying interactions between purines and biological macromolecules.
Potential Therapeutic Uses:
While further research is needed, the compound’s structural features suggest applications in:
Future Directions
Key areas for further investigation include:
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Mechanistic studies to elucidate specific molecular targets.
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Pharmacokinetic profiling to assess bioavailability and metabolism.
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Development of analogs to enhance therapeutic efficacy.
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